Cas no 852913-16-7 (1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea structure
852913-16-7 structure
Product Name:1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
Numero CAS:852913-16-7
MF:C29H28F6N4OS
MW:594.614246368408
MDL:MFCD16875670
CID:828070
PubChem ID:329761344
Update Time:2024-10-26

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(8a,9S)-6-methoxy-9-cinchonanyl]thiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
    • Epi-N-Quinyl-N’-bis(3,5-trifluoromethyl)phenylthiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea (ACI)
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-(6-methoxyquinolin-4-yl) ((2R)-8-vinylquinuclidin-2-yl)methyl) thiourea
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(S)-[(2S,4S,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL]THIOUREA
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
    • P16273
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8
    • N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8A,9S)-6'-METHOXY-9-CINCHONANYL]THIOUREA
    • 9-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-(epi-quinine)
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxy-9-cinchonanyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8,9S)-6'-methoxycinchonan-9-yl]thiourea
    • AKOS030527512
    • CHEMBL3746148
    • MFCD16875670
    • IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • A,9S)-6'-methoxycinchonan-9-yl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 90%
    • 852913-16-7
    • AS-53275
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N(2)-[(8a,9S)-6(2)-methoxy-9-cinchonanyl]thiourea
    • CS-0028351
    • CJB91316
    • DTXSID20469776
    • SCHEMBL15544103
    • MDL: MFCD16875670
    • Inchi: 1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1
    • Chiave InChI: IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • Sorrisi: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=S)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Proprietà calcolate

  • Massa esatta: 594.18880168g/mol
  • Massa monoisotopica: 594.18880168g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 6
  • Complessità: 912
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.6
  • Superficie polare topologica: 81.5Ų

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 598.2±60.0 °C at 760 mmHg
  • Punto di infiammabilità: 315.6±32.9 °C
  • Pressione di vapore: 0.0±1.7 mmHg at 25°C

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301
  • Dichiarazione di avvertimento: P301+P310
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: 45
  • Identificazione dei materiali pericolosi: T
  • Classe di pericolo:6.1
  • PackingGroup:
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-100mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
100mg
¥800.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
50mg
¥550.0 2024-07-19
Chemenu
CM104643-1g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
1g
$440 2021-08-06
Chemenu
CM104643-5g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
5g
$1320 2021-08-06
ChemScence
CS-0028351-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
50mg
$116.0 2022-04-26
ChemScence
CS-0028351-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
100mg
$172.0 2022-04-26
BAI LING WEI Technology Co., Ltd.
1500346-50MG
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 98%
852913-16-7 98%
50MG
¥ 900 2022-04-26
BAI LING WEI Technology Co., Ltd.
1500346-250MG
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 98%
852913-16-7 98%
250MG
¥ 3000 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
690481-250MG
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7
250mg
¥3323.79 2023-11-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S919258-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
50mg
¥845.10 2022-06-14

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Riferimento
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Riferimento
Cinchona alkaloid thiourea catalyzed asymmetric synthesis and anticancer activity evaluation of tetrahydro-β-spirooxindoles
Qi, Liang; et al, Heterocycles, 2018, 96(6), 1119-1132

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts
Vakulya, Benedek; et al, Organic Letters, 2005, 7(10), 1967-1969

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt
Riferimento
Solvent-free enantioselective conjugate addition and bioactivities of nitromethane to Chalcone containing pyridine
Zhang, Guoping; et al, Tetrahedron, 2017, 73(2), 129-136

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  2 h, 26 °C; 26 °C → 5 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  1 h, < 10 °C
1.3 Reagents: Diphenylphosphoryl azide Solvents: Dichloromethane ;  2.5 h, < 10 °C; 10 °C → 20 °C; 19 h, 20 °C; 20 °C → 15 °C
1.4 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt; rt → 0 °C
1.6 Reagents: Ammonia Solvents: Water ;  pH 10
1.7 Solvents: Ethyl acetate ;  0 °C → 20 °C; 1 h, 20 °C
1.8 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
1.9 Reagents: Ammonia Solvents: Water ;  pH 10
Riferimento
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 25 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts
Asano, Keisuke; et al, Journal of the American Chemical Society, 2011, 133(42), 16711-16713

Metodo di produzione 7

Condizioni di reazione
Riferimento
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; et al, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Metodo di produzione 8

Condizioni di reazione
Riferimento
Organocatalytic Enantioselective Synthesis of α-Hydroxyketones through a Friedel-Crafts Reaction of Naphthols and Activated Phenols with Aryl- and Alkylglyoxal Hydrates
Vila, Carlos; et al, Organic Letters, 2016, 18(21), 5652-5655

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 10
2.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 1 h, 20 °C; 0 °C → 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
2.3 Reagents: Ammonia Solvents: Water ;  pH 10
Riferimento
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Riferimento
The cinchona alkaloid squaramide catalyzed asymmetric Pictet-Spengler reaction and related theoretical studies
Qi, Liang; et al, Organic & Biomolecular Chemistry, 2018, 16(4), 566-574

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Riferimento
Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst
Medina, Sandra; et al, Organic Letters, 2016, 18(17), 4222-4225

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Riferimento
Access to Chiral Polycyclic 1,4-Dihydropyridines via Organocatalytic Formal [3+3] Annulation of 2-(1-Alkynyl)-2-alken-1-ones with 3-Aminobenzofurans
Li, Zhanhuan; et al, Organic Letters, 2021, 23(16), 6391-6395

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  10 min, rt → 0 °C
1.2 0 °C → rt; 12 h, rt
Riferimento
Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea
Dolan, Niamh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 630-635

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  1,4-Dioxane ;  4 h, 55 °C
1.2 Reagents: Potassium tert-butoxide ,  Sulfur ;  16 h, 55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  55 °C
Riferimento
Thiocarbonyl Surrogate via Combination of Sulfur and Chloroform for Thiocarbamide and Oxazolidinethione Construction
Tan, Wei; et al, Organic Letters, 2017, 19(8), 2166-2169

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 17 h, 50 °C; 50 °C → rt
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Ammonia Solvents: Water ;  basified, rt
1.6 Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts
Zhu, Jian-Bo; et al, Journal of the American Chemical Society, 2015, 137(39), 12506-12509

Metodo di produzione 16

Condizioni di reazione
Riferimento
Hydroxy-Directed Enantioselective Hydroxyalkylation in the Carbocyclic Ring of Indoles
Montesinos-Magraner, Marc; et al, Organic Letters, 2017, 19(7), 1546-1549

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran
Riferimento
Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates
Okamura, Takaaki; et al, Chemical Communications (Cambridge, 2012, 48(42), 5076-5078

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  12 h, rt
Riferimento
Enantioselective Sulfonation of Enones with Sulfonyl Imines by Cooperative N-Heterocyclic-Carbene/Thiourea/Tertiary-Amine Multicatalysis
Jin, Zhichao; et al, Angewandte Chemie, 2013, 52(47), 12354-12358

Metodo di produzione 19

Condizioni di reazione
Riferimento
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 40 °C; 5 h, 50 °C
1.2 Solvents: Water ;  overnight, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt; rt → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Riferimento
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Raw materials

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Preparation Products

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Letteratura correlata

Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.